tert-Butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate
CAS No.: 1312810-23-3
Cat. No.: VC8067078
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312810-23-3 |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | VYOYBSJHTACSNI-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)OC)N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a six-membered piperidine ring with three key substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric bulk and protecting the amine functionality during synthetic processes.
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An amino group at the 3-position, which serves as a nucleophilic site for further derivatization.
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A methoxy group at the 5-position, influencing electronic distribution and hydrogen-bonding capabilities .
The (3S,5S) stereochemistry is critical for its biological activity, as enantiomeric purity determines binding affinity to target proteins. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair conformation of the piperidine ring, with the Boc and methoxy groups adopting equatorial positions to minimize steric strain.
Physicochemical Properties
The Boc group enhances solubility in nonpolar solvents, while the methoxy group contributes to moderate polarity, enabling compatibility with diverse reaction conditions.
Synthesis and Industrial Production
Conventional Synthetic Routes
Traditional synthesis begins with (3S,5S)-3-amino-5-methoxypiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine. This method typically achieves yields of 70–85% but suffers from scalability issues due to prolonged reaction times and excessive solvent use.
Advanced Flow Microreactor Systems
Recent innovations employ continuous-flow microreactor technology to address batch process limitations. Key advantages include:
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Enhanced mixing efficiency: Laminar flow regimes reduce diffusion limitations, accelerating reaction kinetics.
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Precise temperature control: Microreactors mitigate exothermic side reactions, improving selectivity.
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Sustainability: Solvent consumption decreases by 40–60% compared to batch methods.
A representative protocol involves:
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Dissolving (3S,5S)-3-amino-5-methoxypiperidine in tetrahydrofuran (THF).
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Mixing with in a T-shaped microreactor at 25°C.
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Quenching the reaction with aqueous HCl and isolating the product via extraction.
This approach achieves yields exceeding 90% with an enantiomeric excess (ee) >99%, making it the preferred method for industrial-scale production.
Applications in Medicinal Chemistry
Role as a Building Block
The compound’s reactive amino group and stereochemical precision make it a cornerstone for synthesizing:
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Neuromodulators: Derivatives targeting serotonin and dopamine receptors show promise in treating depression and Parkinson’s disease.
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Enzyme inhibitors: Carbamate-linked analogs inhibit histone deacetylases (HDACs) and kinases involved in cancer progression.
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Peptidomimetics: Incorporation into peptide backbones enhances metabolic stability and bioavailability.
Comparative Analysis with Structural Analogs
The (3S,5S) configuration confers superior binding to G protein-coupled receptors (GPCRs) compared to analogs with alternate stereochemistry or ring systems.
Future Research Directions
Synthetic Methodology
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Photocatalytic functionalization: Leveraging visible-light catalysis to introduce aryl or alkyl groups at the amino position.
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Biocatalytic resolution: Enzymatic methods to enhance enantiomeric purity and reduce waste.
Pharmacological Exploration
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Neuroprotective agents: Evaluating derivatives in models of Alzheimer’s disease and traumatic brain injury.
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Anticancer candidates: Screening piperidine-based libraries for HDAC6 and PI3Kδ inhibition.
Environmental Impact Mitigation
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Green chemistry initiatives: Developing aqueous-phase reactions and recyclable catalysts to minimize ecological footprint.
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